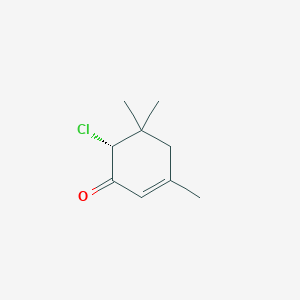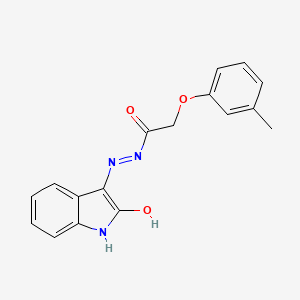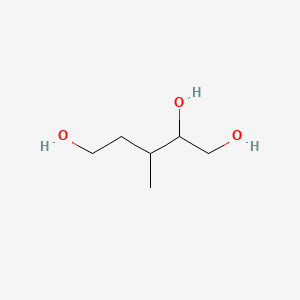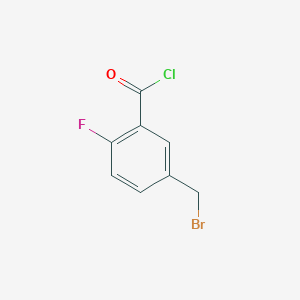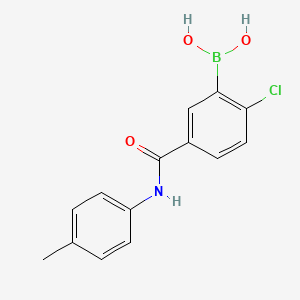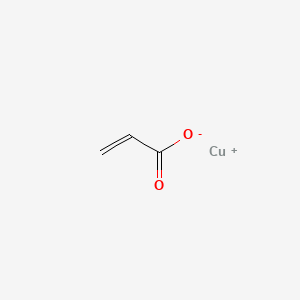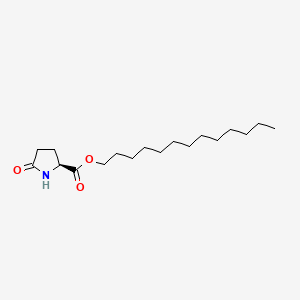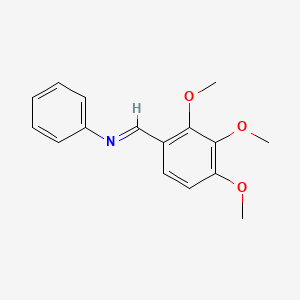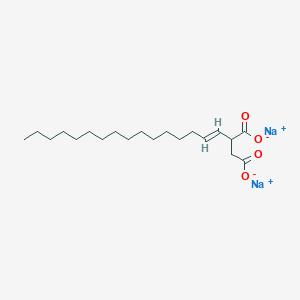
Disodium hexadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium hexadecenylsuccinate is a chemical compound with the molecular formula C20H34Na2O4. It is a disodium salt of hexadecenyl succinic acid, characterized by its surfactant properties. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium hexadecenylsuccinate typically involves the reaction of hexadecenyl succinic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed in precise proportions. The process involves continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration of reactants. The final product is then purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium hexadecenylsuccinate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms of the compound.
Substitution: In this reaction, one or more atoms in the compound are replaced by other atoms or groups of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used, often in anhydrous solvents.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Disodium hexadecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: The compound is employed in cell culture media to improve cell growth and viability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is used in the formulation of detergents, cosmetics, and personal care products due to its surfactant properties.
Mécanisme D'action
The mechanism of action of disodium hexadecenylsuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter membrane fluidity and protein function. The pathways involved in its action include the disruption of lipid bilayers and the stabilization of emulsions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Disodium succinate: A similar compound with the molecular formula C4H4Na2O4, used as a flavor enhancer and acidity regulator.
Disodium phosphate: Another related compound with the formula Na2HPO4, used in food and water treatment.
Uniqueness
Disodium hexadecenylsuccinate is unique due to its long hydrophobic alkyl chain, which imparts distinct surfactant properties. This makes it more effective in forming micelles and stabilizing emulsions compared to shorter-chain analogs like disodium succinate and disodium phosphate.
Propriétés
Numéro CAS |
54324-65-1 |
|---|---|
Formule moléculaire |
C20H34Na2O4 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
disodium;2-[(E)-hexadec-1-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;;/h15-16,18H,2-14,17H2,1H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b16-15+;; |
Clé InChI |
PJMUCUJZVMMEBK-VRZXRVJBSA-L |
SMILES isomérique |
CCCCCCCCCCCCCC/C=C/C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



